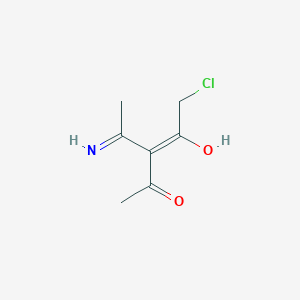

(3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

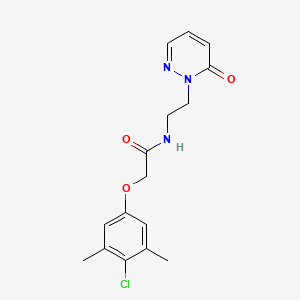

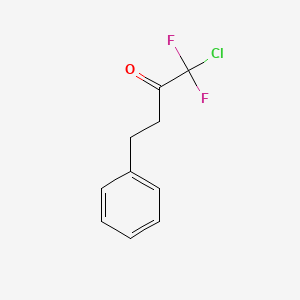

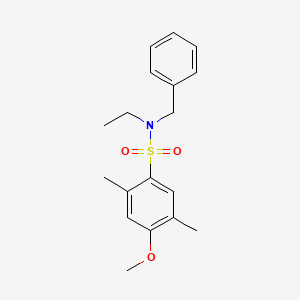

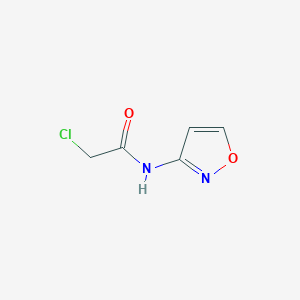

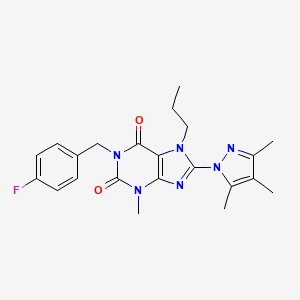

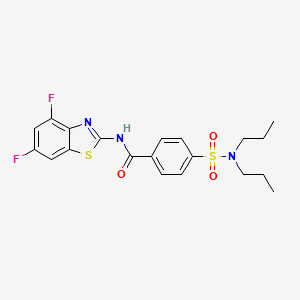

“(3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione” is a chemical compound with the molecular formula C7H10ClNO2 and a molecular weight of 175.613 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “(3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione” consists of 7 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The SMILES representation of the molecule isC/C(=C(C(=O)C)/C(=O)CCl)/N . Physical And Chemical Properties Analysis

The physical and chemical properties of “(3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione” include a molecular weight of 175.613 and a molecular formula of C7H10ClNO2 . More detailed properties such as melting point, boiling point, and density are not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis and Characterization

One-Pot Synthesis of Functionalized Butyrolactones : A study described the use of 3-chloropentane-2,4-dione in synthesizing alkyl 5,5-diacetyl-2-oxo-3-(triphenylphosphoranylidene)tetrahydrofuran-4-carboxylates. This process involved a complex reaction with dialkyl acetylenedicarboxylates and triphenylphosphine (Yavari & Baharfar, 1997).

Preparation of Symmetrical 1,4-Diketones : Another study utilized 3-chloropentane-2,4-dione to produce 3,4-diacetylhexane-2.5-dione, a product of Wurtz-like condensation (Ceylan et al., 2004).

Synthesis of Dihydroisoxazoles : 3-chloropentane-2,4-dione was used in the condensation with thioamides, leading to the formation of various 5-(thiazol-5-yl)-4,5-dihydroisoxazoles (Milinkevich, Ye, & Kurth, 2008).

Structural and Thermal Properties

Study of Schiff Bases Derived from Diaminopyridine : Research on Schiff bases derived from 3,4-diaminopyridine revealed insights into the formation and structure of these compounds using 3-chloropentane-2,4-dione (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Analysis of Unsymmetrical Schiff Bases : A study conducted on unsymmetrical Schiff bases demonstrated their structural and thermal properties. These bases were derived from 3,4-diaminopyridine and involved 3-chloropentane-2,4-dione (Ballatore et al., 2011).

Synthesis of Cyclopentane-1,3-dione Derivatives : Research on the synthesis of cyclopentane-1,3-dione derivatives, which exhibit properties similar to carboxylic acids, utilized 3-chloropentane-2,4-dione in their formation (Avdović et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-5-chloro-3-ethanimidoyl-4-hydroxypent-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2/c1-4(9)7(5(2)10)6(11)3-8/h9,11H,3H2,1-2H3/b7-6-,9-4? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQDWBCUKYYGII-NPPASXEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)C(=C(CCl)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N)/C(=C(\CCl)/O)/C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[[(4-methylphenyl)sulfonylamino]carbamothioylamino]thiophene-2-carboxylate](/img/structure/B2408325.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2408329.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2408330.png)

![6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B2408332.png)